2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with an ethyl group at position 1, a 4-fluorobenzyl moiety at position 6, and a methyl group at position 2. The sulfanyl group at position 5 links to an acetamide side chain terminating in a 4-ethylphenyl group.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-4-17-8-12-20(13-9-17)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-18-6-10-19(26)11-7-18/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWDEPWGXRKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in areas like oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of cellular events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarity and Key Differences
The target compound shares a pyrazolo-pyrimidine scaffold with multiple analogs but differs in substituent patterns, which critically influence pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituent Variations
- Position 5 Substituent: The sulfanyl group in the target compound may enhance metabolic stability compared to amino or ether linkages in analogs .
- Fluorine Substitution: The 4-fluorobenzyl group at position 6 likely enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, a feature shared with fluorinated chromenones in .
Methodological Considerations in Similarity Analysis
Structural similarity assessments, critical for virtual screening, rely on molecular descriptors (e.g., fingerprinting, pharmacophore mapping). However, minor substituent changes can drastically alter bioactivity, as seen in the target compound vs. ’s 3-methylphenyl analog . Quantitative structure-activity relationship (QSAR) models would be essential to predict the target’s efficacy relative to its analogs .
Biological Activity
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel entity in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to the class of pyrazolo[4,3-d]pyrimidines, characterized by a complex structure that includes a sulfanyl group and an acetamide moiety. This unique combination may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
These results suggest that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that pyrazolo derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : Preliminary data suggests that the compound may interact with DNA, potentially disrupting replication and transcription processes.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of related pyrazolo compounds:
- Study on MCF7 and HCT116 Cells : A derivative exhibited IC50 values of 0.39 µM against MCF7 and 0.46 µM against HCT116 cells, indicating strong anticancer activity and potential for therapeutic application .
- Cytotoxicity Assessment : A broader screening of pyrazolo derivatives showed promising results against various cancer types, with some compounds achieving IC50 values as low as 0.01 µM in certain cell lines .
- Mechanistic Insights : Research indicates that these compounds may act through multiple pathways including kinase inhibition and apoptosis induction, which are critical in cancer treatment strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
